molecular formula C16H16F3NO B3052465 (2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine CAS No. 416890-50-1

(2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine

Cat. No.: B3052465
CAS No.: 416890-50-1
M. Wt: 295.3 g/mol
InChI Key: CSUHDGAPKMYVHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine is a secondary amine featuring two benzyl substituents: one substituted with a methoxy group at the 2-position and another with a trifluoromethyl (CF₃) group at the 2-position. Its molecular formula is C₁₇H₁₆F₃NO, with a molecular weight of 307.31 g/mol (estimated). The compound is structurally characterized by:

  • A 2-methoxybenzyl group, contributing electron-donating properties via the methoxy substituent.
  • A 2-(trifluoromethyl)benzyl group, introducing strong electron-withdrawing effects and enhanced lipophilicity due to the CF₃ moiety.

This compound is utilized in organic synthesis and pharmaceutical research, particularly as a building block for complex molecules .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c1-21-15-9-5-3-7-13(15)11-20-10-12-6-2-4-8-14(12)16(17,18)19/h2-9,20H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUHDGAPKMYVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354610
Record name STK232817
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

416890-50-1
Record name STK232817
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Traditional Nucleophilic Substitution Approaches

The synthesis of (2-methoxybenzyl)[2-(trifluoromethyl)benzyl]amine has historically relied on nucleophilic substitution reactions. A common route involves reacting 2-methoxybenzylamine with 2-(trifluoromethyl)benzyl chloride under basic conditions. This method typically employs polar aprotic solvents such as dichloromethane or toluene, with bases like potassium carbonate or sodium hydroxide to deprotonate the amine and facilitate the reaction.

Reaction Optimization

Key parameters influencing yield and purity include:

  • Temperature : Reactions are conducted at room temperature or mildly elevated conditions (40–60°C).
  • Solvent Selection : Dichloromethane offers higher reaction rates due to its polarity, while toluene improves solubility for bulkier substrates.
  • Stoichiometry : A 1:1 molar ratio of 2-methoxybenzylamine to 2-(trifluoromethyl)benzyl chloride minimizes side products like tertiary amines.

Purification often involves column chromatography or recrystallization from ethanol/water mixtures, yielding the product in 70–85% purity. However, this method struggles with scalability due to prolonged reaction times and moderate enantioselectivity.

Biocatalytic Asymmetric Synthesis

Recent breakthroughs in enzyme engineering have enabled enantioselective synthesis of α-trifluoromethyl amines, including derivatives of this compound. The JACS study by highlights the use of engineered cytochrome c from Hydrogenobacter thermophilus (Ht-Cc552) for asymmetric N–H carbene insertion (Figure 1).

Reaction Mechanism and Conditions

The biocatalytic process involves:

  • Carbene Donor : Benzyl 2-diazotrifluoropropanoate.
  • Substrate : Aryl amines (e.g., 4-bromoaniline).
  • Catalyst : Ht-Cc552 variant (G50T/M59G/P60E/Q62R).
  • Reductant : Sodium dithionite under anaerobic conditions.

This method achieves up to >99% yield and 99.5:0.5 enantiomeric ratio (er) at room temperature, offering a sustainable alternative to traditional methods.

Table 1: Biocatalytic Synthesis Parameters
Parameter Value
Catalyst Loading 1 mol%
Reaction Time 16 h
Temperature 25°C
Solvent Aqueous buffer (pH 7.0)
Yield 85–99%
Enantiomeric Ratio (er) Up to 99.5:0.5

Deaminative Coupling Strategies

The PMC study reports a palladium-catalyzed deaminative coupling method for synthesizing secondary amines. This approach utilizes 2-methoxybenzylamine and 2-(trifluoromethyl)benzylamine derivatives in the presence of a Pd/phosphine ligand system.

Key Reaction Insights

  • Catalyst System : Pd(OAc)₂ with bulky phosphine ligands (e.g., L1 = Xantphos).
  • Conditions : Toluene at 130°C under inert atmosphere.
  • Byproducts : Imine intermediates (e.g., ArCH=NCH₂Ar) are transient and consumed over time.

This method achieves 60–75% yield for symmetric and unsymmetric secondary amines, though trifluoromethyl groups may slightly reduce efficiency due to steric and electronic effects.

Comparative Analysis of Methods

The table below contrasts the efficiency, scalability, and sustainability of each approach:

Table 3: Method Comparison
Method Yield Enantioselectivity Scalability Sustainability
Nucleophilic Substitution 70–85% None Moderate Low
Biocatalytic 85–99% Up to 99.5:0.5 er High High
Deaminative Coupling 60–75% Moderate Low Moderate
Industrial Process >90% None Very High High

Chemical Reactions Analysis

Types of Reactions

(2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

Scientific Research Applications

(2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine involves its interaction with specific molecular targets. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the NBOMe Series

NBOMe compounds, such as 25C-NBOMe (2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine), share the N-(2-methoxybenzyl) motif but differ by incorporating a phenethylamine backbone instead of a second benzyl group. Key distinctions include:

  • Pharmacological Activity: NBOMe derivatives are potent 5-HT₂A receptor agonists with hallucinogenic effects due to the phenethylamine core . In contrast, (2-methoxybenzyl)[2-(trifluoromethyl)benzyl]amine lacks the phenethylamine structure, suggesting divergent receptor interactions.

Substituted Benzylamine Derivatives

(a) N-(2-Trifluoromethylbenzyl)-2-propyn-1-amine (C₁₁H₁₀F₃N)
  • Structural Difference : Replaces the 2-methoxybenzyl group with a propargyl (propynyl) chain.
  • Reactivity : The propargyl group enables click chemistry applications, unlike the methoxybenzyl group in the target compound .
(b) 2-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine (C₁₇H₁₆F₃NO)
  • Structural Difference : Features a phenethylamine chain instead of a second benzyl group.
  • Bioactivity: Likely interacts with monoamine transporters (e.g., serotonin, dopamine) due to the phenethylamine scaffold, unlike the target compound’s benzylamine core .
(c) N-(2-Chlorobenzyl)-N-(2-methoxybenzyl)amine
  • Substituent Effect : The chloro group is less electron-withdrawing than CF₃, leading to lower metabolic stability and reduced lipophilicity .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Estimated) Pharmacological Activity
(2-Methoxybenzyl)[2-(CF₃)benzyl]amine C₁₇H₁₆F₃NO 307.31 2-OCH₃, 2-CF₃ 3.5 Unknown (synthetic intermediate)
25C-NBOMe C₁₈H₂₂ClNO₃ 335.8 2-OCH₃, 4-Cl, phenethylamine 3.0 5-HT₂A agonist (EC₅₀ ~0.1 nM)
N-(2-Trifluoromethylbenzyl)-2-propyn-1-amine C₁₁H₁₀F₃N 213.20 2-CF₃, propargyl 2.9 Click chemistry substrate
N-(2-Chlorobenzyl)-N-(2-methoxybenzyl)amine C₁₅H₁₅ClNO 260.74 2-OCH₃, 2-Cl 2.7 Not reported

Pharmacological and Toxicological Implications

  • Receptor Binding : Unlike NBOMe compounds, the absence of a phenethylamine backbone suggests minimal 5-HT₂A affinity. However, the 2-methoxybenzyl group may confer affinity for other targets, such as σ receptors .

Biological Activity

(2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine is a synthetic compound notable for its unique structural features, including the presence of a methoxy group and a trifluoromethyl group. These functional groups contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C16H17F3N
  • Molecular Weight : 376.21 g/mol
  • CAS Number : 1609407-20-6

The compound is characterized by its hydrobromide salt form, which enhances solubility and stability in various solvents, facilitating biological assays and applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanism involves:

  • Target Interaction : The compound may interact with receptors or enzymes that are critical in various biochemical pathways, potentially leading to modulation of cellular processes.
  • Biochemical Pathways : It influences pathways related to cell proliferation, apoptosis, and antimicrobial activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Case Study : A derivative with a similar structure showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 16 µg/mL to 32 µg/mL .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties:

  • Research Findings : In vitro assays demonstrated that related compounds exhibited antiproliferative effects on various cancer cell lines, with GI50 values indicating potent activity . For example, derivatives showed GI50 values below 1 µM against multiple cancer cell lines, suggesting strong potential for further development.

Data Table of Biological Activities

Activity TypeTarget Organisms/CellsMIC/GI50 ValuesReference
AntimicrobialStaphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
AnticancerVarious cancer cell lines<1 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine
Reactant of Route 2
Reactant of Route 2
(2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.